N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 2,4-dioxo core structure. The compound features a 2,3-dimethylphenyl group at the N-position and a 3-methoxyphenyl substituent at the 3-position of the pyrimidine ring.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-6-4-9-17(13(12)2)22-18(24)16-11-21-20(26)23(19(16)25)14-7-5-8-15(10-14)27-3/h4-11H,1-3H3,(H,21,26)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSWILRBYASFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethylbenzaldehyde with 3-methoxybenzaldehyde in the presence of urea and a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate products are then subjected to further reactions, such as cyclization and oxidation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of the target compound are compared to five related derivatives (Table 1), emphasizing substituent effects, synthesis yields, and biological activities.
Table 1. Structural and Functional Comparison of Tetrahydropyrimidine Derivatives
Key Findings:
Structural Variations and Electronic Effects Core Modifications: The target compound’s 2,4-dioxo core (X=O, Y=O) contrasts with thioxo (X=S) derivatives (e.g., ). Substituent Effects:
- The 3-methoxyphenyl group (electron-donating) in the target compound vs. 4-fluorophenyl (electron-withdrawing) in alters electronic density, affecting interactions with hydrophobic enzyme pockets.
Synthetic Efficiency
- Derivatives in achieved yields of 78–86% via nucleophilic substitution and condensation reactions, suggesting scalable routes for the target compound .
- Thioxo derivatives () utilized POCl3 for cyclization, a method adaptable to the target compound’s synthesis .
Biological Activity HIV-1 RNase H Inhibition: Compounds 10n and 10q () demonstrated potent inhibition, likely due to their hydroxyl group at position 2, which chelates metal ions in the enzyme active site. KFase Inhibition: The 3-(4-fluorophenyl)-2,4-dioxo derivative () showed moderate binding affinity (-8.7 kcal/mol), suggesting the target’s carboxamide group may improve binding through additional hydrogen bonds .
Physicochemical Properties
- The target’s carboxamide group enhances solubility compared to ester or carboxylic acid derivatives (e.g., ). However, the 2,3-dimethylphenyl substituent may increase lipophilicity, affecting membrane permeability .
Biological Activity
N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
- Molecular Formula : C20H19N3O4
- Molecular Weight : 365.4 g/mol
- IUPAC Name : N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,3-dimethylphenylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base. Subsequent reactions with urea and carboxylic acid derivatives yield the final product. Reaction conditions such as temperature and pH are crucial for optimizing yield and purity .
Antimicrobial Properties
Research indicates that compounds with a pyrimidine core often exhibit significant antimicrobial activity. The presence of hydrophobic substituents in the structure enhances their efficacy against various bacterial strains. For instance, related pyrimidine derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
| Compound | Target Microorganism | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 66 |
| Compound B | E. coli | 50 |
| Compound C | C. albicans | 40 |
Anticancer Activity
The compound has been evaluated for its anticancer properties against various human tumor cell lines. Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or proliferation.
- Receptor Binding : It can bind to receptors that regulate cell growth and survival pathways.
Case Studies
- Antimicrobial Screening : A study screened various pyrimidine derivatives for their antibacterial activity against E. coli, Klebsiella pneumoniae, and S. aureus. The results indicated that modifications in the phenyl groups significantly influenced the antimicrobial potency .
- Antitumor Activity Assessment : In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM. The mechanism involved apoptosis induction via caspase activation .
Q & A
Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydropyrimidine core. A common strategy includes:
- Step 1 : Cyclocondensation of substituted phenyl groups with urea or thiourea derivatives under acidic conditions.
- Step 2 : Functionalization of the core via carboxamide coupling using coupling agents like EDC/HOBt in aprotic solvents (e.g., DMF) .
- Optimization : Temperature control (60–80°C) and solvent polarity adjustments (e.g., switching from THF to DCM) can improve yields. Purification often requires column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR verify substituent positions and aromatic proton environments.
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
Solubility is typically poor in aqueous media but improves in DMSO or ethanol. Stability studies (via accelerated degradation tests at 40°C/75% RH) show decomposition under strong acidic/basic conditions, necessitating storage in inert atmospheres .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models the electron density distribution, identifying reactive sites (e.g., carbonyl groups for nucleophilic attacks) .
- Reaction Path Search Algorithms : Tools like GRRM predict intermediate states and transition barriers, aiding in designing regioselective modifications .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values in kinase inhibition assays)?
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations, enzyme isoforms) across studies.
- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinity independently of enzymatic activity assays .
- Structural-Activity Relationship (SAR) Mapping : Correlate substituent variations (e.g., methoxy vs. ethoxy groups) with activity discrepancies .
Q. How can in silico modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME evaluate logP, bioavailability, and cytochrome P450 interactions.
- Molecular Dynamics (MD) Simulations : Assess binding mode stability in target proteins (e.g., kinases or GPCRs) to prioritize derivatives with prolonged target residence times .
Methodological Considerations
Q. What experimental frameworks are recommended for studying the compound’s mechanism of action in complex biological systems?
- Proteomics Profiling : Combine affinity chromatography with LC-MS/MS to identify off-target interactions.
- Transcriptomic Analysis : RNA-seq reveals downstream gene regulation effects in treated cell lines .
- Crystallography : Resolve co-crystal structures with target proteins to map binding pockets .
Q. How can heterogeneous catalysis improve the scalability of its synthesis?
- Solid-Supported Reagents : Use polymer-bound carbodiimides to simplify purification.
- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions during cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
